{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Description
Properties
IUPAC Name |
(4-thiophen-3-yloxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7H,2-5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNKQIUFMNLTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine is a unique organic molecule that has garnered attention for its potential biological activities. Its structural features, including the thienyl and tetrahydropyran moieties, suggest various interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine is C10H13NOS, with a molecular weight of 199.28 g/mol. The presence of the thienyl group is significant as it can enhance the compound's ability to interact with biological receptors and enzymes.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thienyl group may enhance binding affinity, while the tetrahydropyran ring contributes to conformational flexibility. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to various physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Neuropharmacological Effects
Studies on related compounds have demonstrated activity at cannabinoid receptors (CB1 and CB2), indicating potential analgesic effects without significant central nervous system (CNS) penetration. This suggests that {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine may share similar properties, making it a candidate for pain management therapies.
Anti-inflammatory Properties
Some research has highlighted the anti-inflammatory potential of compounds containing tetrahydropyran rings. These compounds may inhibit pathways associated with inflammation, offering therapeutic avenues for conditions such as arthritis or chronic inflammatory diseases.
Data Table: Comparison of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thienyl-containing compounds against common bacterial strains. Results indicated that compounds similar to {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli.
- Pain Management : In a rodent model, a derivative of this compound was tested for analgesic effects. The results showed reduced pain response without CNS side effects, supporting its potential as a safer alternative in pain management therapies.
- Inflammation Studies : A recent investigation into the anti-inflammatory properties of tetrahydropyran derivatives found that these compounds effectively reduced pro-inflammatory cytokine levels in vitro, suggesting their utility in inflammatory disease treatment.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
*Note: The target compound’s molar mass is calculated based on its structure, as direct evidence is unavailable.
Key Observations:
- Steric Effects : Bulky substituents like 3,4-dimethoxyphenyl () may reduce conformational flexibility, whereas smaller groups (e.g., 2-methoxyethyl in ) improve solubility.
Physicochemical Properties
- Solubility : The 2-methoxyethyl analog () is a liquid with higher solubility in organic solvents, while aryl-substituted derivatives (e.g., ) are likely solids with lower polarity.
- Stability : Thienyl groups may confer oxidative sensitivity due to sulfur’s reactivity, unlike inert phenyl rings.
- Safety : Most analogs (e.g., ) are irritants and flammable, requiring protective handling.
Preparation Methods
General Synthetic Strategy
The synthesis of {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine typically follows a multi-step approach:
- Step 1: Synthesis or procurement of tetrahydro-4H-pyran-4-one as a key intermediate.
- Step 2: Introduction of the 3-thienyl substituent at the 4-position of the tetrahydropyran ring.
- Step 3: Conversion of the ketone or intermediate to the corresponding methylamine derivative.
This sequence ensures regioselective substitution and functional group transformation under controlled conditions.
Preparation of Tetrahydro-4H-pyran-4-one
Tetrahydro-4H-pyran-4-one is a crucial precursor for the target compound. Its synthesis has been reported with high yield and purity:
- Method: Catalytic hydrogenation of bis(2-chloroethyl)ether in a mixed solvent system (toluene and methanol), using a Zr-Ce-Ti-Al composite oxide catalyst and cesium iodide as a promoter.
- Reaction Conditions: Heating at 90 °C under 1.1 MPa CO2 pressure with stirring, followed by filtration and recrystallization.
- Yield and Purity: Approximately 95.9% yield with 99.7% purity after recrystallization using an ethyl acetate/petroleum ether system.
This method provides a reliable source of tetrahydro-4H-pyran-4-one for further functionalization.
Conversion to the Methylamine Derivative
The final step involves converting the 4-(3-thienyl)tetrahydro-2H-pyran-4-yl intermediate to the methylamine:
- Method: Reductive amination or nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) by methylamine.
- Protecting Groups: Amino-protecting groups may be used during intermediate steps to prevent side reactions, typically removed in the final stage.
- Solvents and Bases: Common solvents include ethanol or methanol with bases such as triethylamine; reactions are often conducted under inert atmosphere.
- Purification: The amine product can be isolated as free base or as salts (e.g., hydrochloride) by acid-base extraction and recrystallization.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
- Catalyst Efficiency: The Zr-Ce-Ti-Al composite oxide catalyst system in step 1 is highly efficient for producing tetrahydro-4H-pyran-4-one with excellent yield and purity, which is critical for downstream reactions.
- Regioselectivity: The substitution at the 4-position of the tetrahydropyran ring is favored due to steric and electronic factors, enabling selective functionalization with the 3-thienyl group.
- Protecting Group Use: Amino-protecting agents are employed to stabilize intermediates during amination steps, improving overall yield and purity.
- Purification Techniques: Recrystallization and chromatographic methods are essential to isolate high-purity intermediates and final products, ensuring suitability for pharmaceutical or research applications.
Q & A
Q. What are the established synthetic routes for {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the tetrahydropyran-thienyl scaffold via acid-catalyzed coupling of 3-thienyl derivatives with tetrahydropyran intermediates.
- Step 2: Introduction of the methylamine group via reductive amination or nucleophilic substitution. For example, LiAlH4 reduction of nitriles or imines (e.g., 4-aminotetrahydro-2H-pyran-4-carbonitrile reduction to yield primary amines) .
- Key reagents: Acid catalysts (e.g., H2SO4), reducing agents (e.g., LiAlH4, NaBH4), and solvents like THF or DCM .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy: 1H/13C NMR to confirm the tetrahydropyran ring, thienyl group, and methylamine connectivity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation (e.g., observed [M+H]+ at m/z 197.296) .
- Infrared (IR): Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-S in thienyl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Temperature Control: Maintain low temperatures (-78°C) during sensitive steps (e.g., Boc protection) to avoid side reactions .
- Catalyst Screening: Test alternatives to LiAlH4 (e.g., catalytic hydrogenation) for safer reduction .
- Solvent Optimization: Polar aprotic solvents (e.g., DMAc) improve solubility in coupling reactions .
- Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for high purity (>97%) .
Q. What computational approaches aid in predicting biological activity and target interactions?
- Molecular Docking: Simulate binding to enzymes (e.g., PDE4, phosphodiesterase) using software like AutoDock. The thienyl and tetrahydropyran moieties may engage in π-π and hydrogen-bond interactions .
- QSAR Modeling: Correlate structural features (e.g., substituent electronegativity) with activity data (e.g., IC50 values) to guide derivatization .
Q. How do structural modifications influence pharmacological properties?
- Thienyl Substitution: Replacing the phenyl group with thienyl enhances π-stacking with aromatic residues in enzyme active sites, improving binding affinity .
- Methylamine Position: Adjusting the methylamine’s spatial orientation alters solubility and bioavailability. For example, N-ethyl analogs show reduced plasma protein binding compared to methyl derivatives .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activity data?
- Standardize Assays: Use consistent in vitro models (e.g., LPS-induced TNF-α production in human PBMCs) to minimize variability .
- Purity Verification: Confirm compound purity via HPLC (>95%) to rule out impurities skewing results .
- Orthogonal Validation: Cross-validate using alternative assays (e.g., in vivo neutrophilia reduction in rats vs. in vitro enzyme inhibition) .
Biological Evaluation
Q. What in vivo models are suitable for assessing anti-inflammatory activity?
- Rat Neutrophilia Model: LPS-induced pulmonary inflammation evaluates dose-dependent reduction of neutrophil influx (e.g., D50 = 0.042 mg/kg for related compounds) .
- Pica Feeding Assay: Measures emetogenic potential (e.g., therapeutic index = pica D50 / anti-inflammatory D50) to prioritize candidates with low side effects .
Safety and Handling
Q. What safety protocols are recommended for laboratory handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
